molecular formula C17H19ClN4O3 B213820 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide

4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide

カタログ番号 B213820
分子量: 362.8 g/mol
InChIキー: DVCBJVLYWUHEQT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide, also known as CEP-33779, is a small molecule inhibitor of the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathway. This pathway is involved in a variety of cellular processes, including cell growth, differentiation, and survival. In recent years, CEP-33779 has gained attention as a potential therapeutic target for a range of diseases, including cancer and inflammatory disorders.

作用機序

4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide works by inhibiting the JAK2/STAT3 signaling pathway. This pathway is activated by a variety of cytokines and growth factors, leading to the phosphorylation and activation of JAK2 and subsequent activation of STAT3. Once activated, STAT3 translocates to the nucleus and regulates the expression of genes involved in cell growth, differentiation, and survival.
By inhibiting JAK2, 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide blocks the activation of STAT3 and the downstream effects of this pathway. This leads to reduced cell growth, survival, and inflammation, making 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide a promising therapeutic target for a range of diseases.
Biochemical and Physiological Effects:
4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to have a range of biochemical and physiological effects in preclinical models. In cancer, 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to inhibit cell proliferation and induce apoptosis in a range of tumor cell lines. In addition, 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to reduce tumor growth and metastasis in animal models of cancer.
In inflammatory disorders, 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to reduce inflammation and tissue damage by blocking the JAK2/STAT3 pathway. This has been demonstrated in animal models of rheumatoid arthritis and inflammatory bowel disease, where 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to reduce inflammation and improve disease symptoms.

実験室実験の利点と制限

One advantage of 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide is its specificity for the JAK2/STAT3 pathway. This makes it a useful tool for studying the role of this pathway in a range of diseases. In addition, 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to be effective in preclinical models of cancer and inflammatory disorders, making it a promising therapeutic target for these diseases.
One limitation of 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide is its potential for off-target effects. While it is specific for the JAK2/STAT3 pathway, it is possible that it may interact with other pathways or targets, leading to unintended effects. In addition, the optimal dosing and administration of 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide in humans is not yet known, making it difficult to translate preclinical findings to the clinic.

将来の方向性

There are several future directions for research on 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide. One area of interest is its potential as a combination therapy for cancer. By targeting multiple pathways, 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide may be more effective in treating cancer than targeting the JAK2/STAT3 pathway alone.
Another area of interest is the development of more specific and potent inhibitors of the JAK2/STAT3 pathway. While 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide is effective, there is still room for improvement in terms of its specificity and potency.
Finally, there is interest in exploring the role of the JAK2/STAT3 pathway in other diseases, such as neurodegenerative disorders and cardiovascular disease. By understanding the role of this pathway in these diseases, 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide and other inhibitors of this pathway may have potential as therapeutic targets in these conditions.

合成法

The synthesis of 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(morpholin-4-ylcarbonyl)phenylamine to form the amide intermediate, which is then treated with N,N-dimethylformamide dimethyl acetal to yield the final product.

科学的研究の応用

4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models of cancer and inflammatory disorders. In cancer, 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to inhibit the growth and survival of tumor cells by blocking the JAK2/STAT3 pathway. This pathway is often dysregulated in cancer, leading to increased cell proliferation and survival. By targeting this pathway, 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide has the potential to be an effective therapeutic agent for a range of cancers.
In inflammatory disorders, 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to reduce inflammation and tissue damage by blocking the JAK2/STAT3 pathway. This pathway is also involved in the regulation of immune responses, and its dysregulation can lead to chronic inflammation and tissue damage. By inhibiting this pathway, 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide has the potential to be an effective treatment for a range of inflammatory disorders, including rheumatoid arthritis and inflammatory bowel disease.

特性

製品名

4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide

分子式

C17H19ClN4O3

分子量

362.8 g/mol

IUPAC名

4-chloro-2-ethyl-N-[4-(morpholine-4-carbonyl)phenyl]pyrazole-3-carboxamide

InChI

InChI=1S/C17H19ClN4O3/c1-2-22-15(14(18)11-19-22)16(23)20-13-5-3-12(4-6-13)17(24)21-7-9-25-10-8-21/h3-6,11H,2,7-10H2,1H3,(H,20,23)

InChIキー

DVCBJVLYWUHEQT-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)Cl)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3

正規SMILES

CCN1C(=C(C=N1)Cl)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。